molecular formula C18H25N3O5 B2573293 1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-((tetrahydrofuran-2-yl)methyl)urea CAS No. 894016-81-0

1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-((tetrahydrofuran-2-yl)methyl)urea

Cat. No.: B2573293
CAS No.: 894016-81-0
M. Wt: 363.414
InChI Key: ZWOAGAFPZZWDKU-UHFFFAOYSA-N
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Description

1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-((tetrahydrofuran-2-yl)methyl)urea is a chemically synthesized urea derivative designed for pharmacological and life sciences research. This compound is part of a class of urea-based molecules that have been investigated for their potential as potent and selective inhibitors of key biological targets, notably coagulation enzymes like factor Xa . Its molecular structure incorporates a 1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl group linked via a urea bridge to a (tetrahydrofuran-2-yl)methyl moiety. The 3,4-dimethoxyphenyl substituent is a common pharmacophore in medicinal chemistry, often associated with receptor binding affinity, while the tetrahydrofuran ring adds structural complexity and can influence the compound's pharmacokinetic properties. Compounds with this core structure are of significant interest in the development of novel therapeutic agents for conditions such as deep vein thrombosis, pulmonary embolism , and other thrombotic disorders due to their potential anticoagulant effects. Researchers can utilize this high-purity chemical as a reference standard, a building block for further synthetic elaboration, or a lead compound in biological screening assays to explore its mechanism of action and inhibitory profile. This product is strictly for research use in laboratory settings and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

1-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-(oxolan-2-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O5/c1-24-15-6-5-13(9-16(15)25-2)21-11-12(8-17(21)22)20-18(23)19-10-14-4-3-7-26-14/h5-6,9,12,14H,3-4,7-8,10-11H2,1-2H3,(H2,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWOAGAFPZZWDKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)NCC3CCCO3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-((tetrahydrofuran-2-yl)methyl)urea is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including mechanisms of action, therapeutic applications, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a pyrrolidine core and a tetrahydrofuran moiety. Below is a summary of its chemical properties:

PropertyValue
Molecular FormulaC21H30N2O4
Molecular Weight370.48 g/mol
LogP2.3307
Polar Surface Area55.982 Ų
Hydrogen Bond Acceptors6
Hydrogen Bond Donors1

Anticancer Activity

Research indicates that compounds containing urea and pyrrolidine functionalities exhibit significant anticancer properties. For instance, derivatives similar to this compound have shown selective cytotoxicity against various cancer cell lines, including breast cancer (MDA-MB-435) and prostate cancer (PC-3) with GI50 values ranging from 15 to 28 μM . The presence of the dimethoxyphenyl group enhances the interaction with cellular targets, potentially increasing efficacy.

Antimicrobial Properties

Compounds with structural similarities have demonstrated antimicrobial activity against a range of pathogens. For example, urea derivatives were found to exhibit minimum inhibitory concentrations (MIC) against Staphylococcus aureus and Escherichia coli, suggesting that this compound may also possess similar antibacterial properties .

Anti-inflammatory Effects

The anti-inflammatory potential of urea derivatives is supported by studies showing inhibition of pro-inflammatory cytokines in vitro. The mechanism may involve modulation of NF-kB signaling pathways, which play a crucial role in inflammatory responses .

The biological activity of this compound is likely attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The urea moiety can form hydrogen bonds with active sites on enzymes, inhibiting their function.
  • Receptor Modulation : The compound may bind to receptors involved in pain and inflammation, thereby exerting analgesic effects.
  • Cell Cycle Interference : By affecting the signaling pathways involved in cell proliferation, it may induce apoptosis in cancer cells.

Study 1: Anticancer Efficacy

A study evaluated the anticancer efficacy of related urea compounds on various cancer cell lines. The results indicated that certain structural modifications led to enhanced potency against specific types of cancer cells, with some compounds displaying over 70% inhibition at low micromolar concentrations .

Study 2: Antimicrobial Activity

In another investigation, a series of urea derivatives were tested for antimicrobial activity. The results showed promising activity against both gram-positive and gram-negative bacteria, with MIC values as low as 0.03 μg/mL for S. aureus .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key observations include:

  • Dimethoxyphenyl Group : Enhances lipophilicity and improves binding affinity to biological targets.
  • Pyrrolidine Ring : Contributes to the overall stability and bioavailability of the compound.
  • Tetrahydrofuran Moiety : May facilitate interaction with hydrophobic regions of target proteins.

Comparison with Similar Compounds

Comparison with Similar Compounds

A meaningful comparison requires structural analogs or pharmacologically related compounds. However, the provided evidence lacks data on this compound or its analogs . Below is a generalized discussion based on common structural motifs:

Urea Derivatives

Urea derivatives are studied for diverse biological activities (e.g., kinase inhibition, antimicrobial effects). Substituents on the urea backbone critically influence potency and selectivity. For example:

  • Sorafenib: A urea-based kinase inhibitor with a trifluoromethylphenyl group. The absence of a pyrrolidinone or THF moiety in Sorafenib highlights how structural variations dictate target specificity.
  • THF-containing analogs : The THF-methyl group in the target compound may enhance solubility or binding affinity compared to purely aromatic urea derivatives.

Pyrrolidinone-containing Compounds

The 5-oxopyrrolidin-3-yl group is a lactam ring common in nootropics (e.g., Piracetam) and protease inhibitors. Substituents like the 3,4-dimethoxyphenyl group could modulate lipophilicity or metabolic stability.

Tetrahydrofuran Derivatives

THF moieties, as seen in nucleosides like the compound in (CAS 550-33-4), often improve bioavailability . However, the THF-methyl group in the target compound differs from nucleoside-like structures, suggesting distinct applications.

Data Table: Hypothetical Comparison (Based on Structural Motifs)

Property Target Compound Sorafenib (Urea Derivative) Piracetam (Pyrrolidinone) THF-containing Nucleoside ()
Molecular Weight Not available 464.8 g/mol 142.2 g/mol 252.23 g/mol
Key Functional Groups Urea, pyrrolidinone, THF-methyl Urea, trifluoromethylphenyl Pyrrolidinone THF, purine, hydroxyl groups
Potential Applications Unknown (speculative: CNS or kinase) Kinase inhibitor Nootropic Metabolic intermediate

Research Findings and Limitations

  • Critical Gap: No pharmacological, toxicological, or synthetic data for the target compound exists in the provided evidence, precluding authoritative comparisons.

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